3-NitrobenzoicAcidForSynthesis
CAS No.: 121-92-3
Cat. No.: VC0229947
Molecular Formula: C9H18BNO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121-92-3 |
|---|---|
| Molecular Formula | C9H18BNO3 |
| Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
3-Nitrobenzoic acid (CAS: 121-92-6) is characterized by its white to light yellow monoclinic leaf-like crystal appearance. The compound contains a nitro group at the meta position (carbon-3) of the benzoic acid structure, which significantly influences its chemical behavior and applications.
Physical Properties
The physical properties of 3-nitrobenzoic acid make it particularly suitable for various synthetic applications:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅NO₄ |
| Melting Point | 139-141°C |
| Boiling Point | 295.67°C (estimated) |
| Bulk Density | 700 kg/m³ |
| Vapor Density | 5.76 (vs air) |
| Appearance | White or light yellow monoclinic leaf-like crystals |
| Odor | Almond-like smell |
3-Nitrobenzoic acid displays notable solubility characteristics that influence its handling in synthesis workflows. It is readily soluble in organic solvents including acetone, chloroform, ethanol, and ether, while showing limited solubility in benzene, water, carbon disulfide, and petroleum ether. Its solubility increases significantly in hot water, making temperature an important parameter in purification processes .
Chemical Reactivity
The presence of the electron-withdrawing nitro group substantially impacts the acid's chemical behavior. 3-Nitrobenzoic acid exhibits approximately ten times greater acidity than unsubstituted benzoic acid. This enhanced acidity results from the stabilization of its conjugate base by the electron-withdrawing nitro group . This property makes it particularly valuable in synthesis applications requiring an acidic aromatic compound with specific electronic characteristics.
Production Methods
Several established methods exist for the synthesis of 3-nitrobenzoic acid, with nitration of benzoic acid being the predominant industrial approach. Various techniques have been developed to optimize yield and purity.
Nitration Processes
The nitration of benzoic acid typically produces a mixture of isomers (2-, 3-, and 4-nitrobenzoic acids), necessitating subsequent separation and purification steps. Different nitration protocols have been developed to maximize the yield of the desired 3-isomer:
| Method | Process Conditions | Yield | Key Features |
|---|---|---|---|
| British Patent 1,519,602 | Nitration with HNO₃ in H₂SO₄ below 10°C over 2 hours, warming to 40°C | 80% after recrystallization | Produces crude product with ~9% 2-isomer and <1% 4-isomer |
| British Patent 1,519,617 | Nitration with HNO₃, H₂SO₄, and SO₃ at -5° to 30°C | Not specified | Requires 60% SO₃, creating handling and disposal challenges |
| Hirata and Goto Method | Rapid addition of fuming HNO₃ to benzoic acid in H₂SO₄ until 80°C | 58.7% | Described as economical and straightforward |
| Netherlands Application 66-01366 | Addition of anhydrous HNO₃ to benzoic acid and SO₃ mixture | Not specified | Evaporation of SO₃ produces white solid |
The Hirata and Goto method offers a practical approach that balances yield with operational simplicity. This process involves the rapid addition of fuming nitric acid to a stirred mixture of benzoic acid in concentrated sulfuric acid until the temperature reaches 80°C. After completion, the reaction mixture is poured into ice water, filtered, and the recovered crystals are washed with water, heated to 70°C to liquefy, chilled, and vigorously stirred to obtain 3-nitrobenzoic acid with a melting point of 140-141°C .
Purification Techniques
The separation of 3-nitrobenzoic acid from its isomeric mixture presents a significant challenge in its production. Various purification techniques have been developed to achieve high-purity product suitable for synthetic applications.
pH-Based Separation Method
A particularly effective purification process involves:
-
Dissolving the washed crude nitration precipitate in an aqueous solution of a suitable base to form a solution with pH 8-12
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Adding a suitable acid to adjust the pH to 1.5-3.5, causing precipitation of 3-nitrobenzoic acid
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Heating the resulting slurry to 40-100°C (preferably 50-80°C)
-
Cooling the solution to 0-30°C (preferably 20-30°C)
This pH-controlled process takes advantage of the differential solubility of the nitrobenzoic acid isomers at various pH values, allowing for selective precipitation of the 3-isomer with high purity.
Recrystallization Methods
Traditional recrystallization techniques are also employed, particularly:
-
Recrystallization from water
-
Recrystallization from alcohol-water mixtures
Applications in Synthesis
3-Nitrobenzoic acid serves as a versatile building block in various synthetic pathways across multiple industries.
Pharmaceutical Applications
In pharmaceutical synthesis, 3-nitrobenzoic acid serves as an intermediate in the production of:
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Bile acid derivatives
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Various acetic acid derivatives
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3-N,N-dimethylaminobenzoic acid, an intermediate in the preparation of Crystal Violet Lactone (a commercial color former)
Its strong acidity and specific electronic properties make it valuable in pharmaceutical synthesis where precise control of reaction conditions is essential.
Industrial and Research Applications
Beyond pharmaceuticals, 3-nitrobenzoic acid finds application in:
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Photosensitive materials manufacturing
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Functional pigment production
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Coupling reactions, particularly in the coupling of allyl acetate to allylic, aliphatic, and benzylic alcohols
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Serving as a chemoattractant against Pseudomonas strains in research settings
The compound's well-defined reactivity profile makes it particularly useful in controlled synthetic applications where predictable outcomes are critical.
Biochemical Transformations
Research into the biodegradation of 3-nitrobenzoic acid has revealed important enzymatic pathways that transform this compound in natural environments.
| Hazard Type | Category | Description |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |
| Skin Irritation | Category 2 | Causes skin irritation |
| Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation; affects respiratory system |
| Aquatic Toxicity | Category 3 (Acute and Chronic) | Harmful to aquatic life with long-lasting effects |
Analytical Methods
The analysis and characterization of 3-nitrobenzoic acid employ various instrumental techniques essential for quality control in synthesis applications.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) serves as a primary method for analyzing 3-nitrobenzoic acid, particularly when monitoring reaction progress or determining purity. A typical HPLC analysis might employ:
-
C18 columns (e.g., COSMOCORE 2.6C18)
-
Mobile phase consisting of water and acetonitrile with 0.1% formic acid
-
Linear gradient elution
Enzymatic Assays
For research applications studying the biodegradation of 3-nitrobenzoic acid, specialized assays have been developed. The Saltzman reagent can be used to detect and quantify nitrous acid released during enzymatic degradation, providing a rapid and sensitive method to evaluate enzyme activities and substrate specificities of nitroaromatic dioxygenases .
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